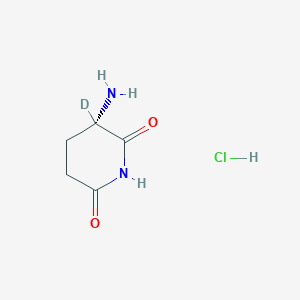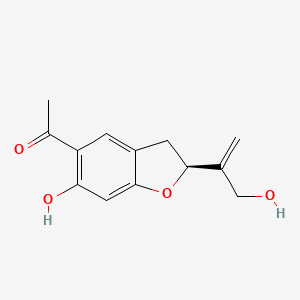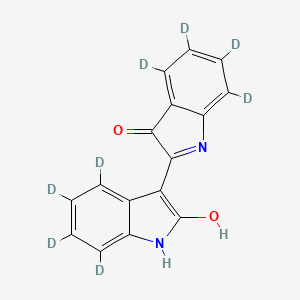
Benzyl benzoate-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl benzoate-d5: is a deuterated form of benzyl benzoate, where five hydrogen atoms are replaced by deuterium. This compound is often used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, due to its unique isotopic labeling. Benzyl benzoate itself is an organic compound with the formula C14H12O2, commonly used as a medication and insect repellent .
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
From Benzyl Chloride and Sodium Benzoate:
Reaction: Benzyl chloride reacts with sodium benzoate in the presence of a base such as triethylamine.
Conditions: The reaction is typically carried out under anhydrous conditions to prevent hydrolysis.
-
From Benzaldehyde and Benzoic Acid:
Reaction: Benzaldehyde undergoes a condensation reaction with benzoic acid.
Conditions: This reaction is often catalyzed by an acid or base and requires heating.
Industrial Production Methods:
Chloromethylation of Benzene: Benzene is converted to benzyl chloride through chloromethylation, followed by esterification with sodium benzoate.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
Reagents: Potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Conditions: Typically carried out under acidic conditions.
-
Reduction:
Reagents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Conducted under anhydrous conditions.
-
Substitution:
Reagents: Halogens (e.g., bromine) or nucleophiles.
Conditions: Often requires a catalyst or specific temperature conditions.
Products: Substituted benzyl benzoate derivatives.
Scientific Research Applications
Chemistry:
NMR Spectroscopy: Benzyl benzoate-d5 is used as a solvent and reference standard in NMR spectroscopy due to its deuterium labeling.
Biology:
Insect Repellent: Benzyl benzoate is used to repel insects such as ticks and mosquitoes.
Medicine:
Scabies Treatment: Benzyl benzoate is applied topically to treat scabies and lice.
Industry:
Solvent and Plasticizer: Used as a solvent for cellulose derivatives and as a plasticizer in the production of plastics.
Mechanism of Action
Mechanism:
Nervous System Disruption: Benzyl benzoate exerts toxic effects on the nervous system of parasites, leading to their death.
Molecular Targets: The compound targets the nervous system of mites and lice, causing paralysis and death.
Comparison with Similar Compounds
Benzyl Alcohol: Used as a solvent and preservative.
Benzoic Acid: Commonly used as a food preservative.
Benzyl Chloride: Used in the synthesis of various organic compounds.
Uniqueness:
Properties
Molecular Formula |
C14H12O2 |
|---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
(2,3,4,5,6-pentadeuteriophenyl)methyl benzoate |
InChI |
InChI=1S/C14H12O2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10H,11H2/i1D,3D,4D,7D,8D |
InChI Key |
SESFRYSPDFLNCH-DYVTXVBDSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])COC(=O)C2=CC=CC=C2)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12400370.png)








![4-amino-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12400424.png)


